molecular formula C4H8N2O4 B14685009 (2R)-2-(carbamoylamino)-3-hydroxypropanoic acid CAS No. 24809-86-7

(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid

Cat. No.: B14685009
CAS No.: 24809-86-7
M. Wt: 148.12 g/mol
InChI Key: UQLRMDQICPNIIJ-UWTATZPHSA-N
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Description

(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid is a chemical compound with the molecular formula C4H8N2O4 This compound is known for its unique structure, which includes both a carbamoylamino group and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(carbamoylamino)-3-hydroxypropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (2R)-2-amino-3-hydroxypropanoic acid as a precursor. The amino group is then converted to a carbamoylamino group through a series of reactions involving carbamoylation agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2R)-2-(carbamoylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

24809-86-7

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

(2R)-2-(carbamoylamino)-3-hydroxypropanoic acid

InChI

InChI=1S/C4H8N2O4/c5-4(10)6-2(1-7)3(8)9/h2,7H,1H2,(H,8,9)(H3,5,6,10)/t2-/m1/s1

InChI Key

UQLRMDQICPNIIJ-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)NC(=O)N)O

Canonical SMILES

C(C(C(=O)O)NC(=O)N)O

Origin of Product

United States

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